molecular formula C6H9N3O3S B13187899 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

Cat. No.: B13187899
M. Wt: 203.22 g/mol
InChI Key: CJHDGRSOOAANFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by the cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11)

InChI Key

CJHDGRSOOAANFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)CS(=O)(=O)N

Origin of Product

United States

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